
Permethrin
Overview
Description
Permethrin is a synthetic chemical belonging to the pyrethroid family, widely used as an insecticide and medication. It is known for its effectiveness in treating lice and scabies in humans and for controlling pests in agriculture and domestic settings . This compound works by disrupting the nervous system of insects, leading to paralysis and death .
Preparation Methods
Permethrin is synthesized through the esterification of 3-phenoxybenzyl alcohol with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid . The process involves the use of various catalysts and solvents to achieve high purity levels. Industrial production methods often include recrystallization from a methanol-water mixture to obtain this compound with a purity greater than 99.5% .
Chemical Reactions Analysis
Permethrin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various degradation products.
Photodegradation: Exposure to sunlight can lead to the breakdown of this compound into less active compounds.
Common reagents used in these reactions include oxidizing agents, water, and light. The major products formed from these reactions are typically less toxic and less active than the parent compound .
Scientific Research Applications
Medical Applications
Permethrin is primarily used in the treatment of scabies and pediculosis capitis (head lice).
Efficacy Studies
- A comparative study showed that this compound 5% cream had a cure rate of only 27% for scabies, significantly lower than benzyl benzoate 25%, which achieved an 87% cure rate .
- In another review, this compound demonstrated similar efficacy to oral ivermectin in treating scabies, although its effectiveness may decline over time compared to ivermectin .
Agricultural Applications
In agriculture, this compound is utilized as an insecticide against various pests including ticks, fleas, and mites. Its application extends to both crop protection and veterinary medicine.
Use in Agriculture
- This compound is effective against a range of agricultural pests, making it a critical component in integrated pest management strategies. It is applied in formulations for crops and livestock to manage infestations effectively .
Environmental Applications
This compound is also employed in public health initiatives to control mosquito populations that transmit diseases such as malaria and dengue fever.
Vector Control
- The compound is often used in treated bed nets and indoor residual spraying programs. Its effectiveness in repelling and killing mosquitoes contributes significantly to vector control efforts .
Safety and Toxicity
While this compound is generally regarded as safe when used as directed, concerns about potential toxicity and environmental impact exist.
Toxicological Studies
- Some studies have indicated associations between this compound exposure and adverse health outcomes, including potential links to childhood leukemia . However, further research is needed to establish causality.
- The compound is poorly absorbed through the skin, with less than 2% systemic absorption reported after topical application .
Case Study 1: Efficacy Against Scabies
A clinical trial involving 110 patients compared the efficacy of this compound versus benzyl benzoate for treating scabies. Results indicated that only 27% of patients treated with this compound experienced resolution of symptoms compared to 87% with benzyl benzoate .
Case Study 2: Environmental Impact Assessment
A systematic review assessed the environmental impacts of this compound use in agricultural settings. Findings suggested that while effective against target pests, there are risks associated with non-target species and potential accumulation in ecosystems .
Mechanism of Action
Permethrin acts on the nerve cell membrane of insects by disrupting the sodium channel current, which regulates the polarization of the membrane . This disruption leads to delayed repolarization, causing paralysis and eventually death of the insect . The primary molecular target is the sodium channel protein type 1 subunit alpha .
Comparison with Similar Compounds
Permethrin is often compared with other pyrethroids and natural pyrethrins:
Pyrethrins: Natural insecticides derived from chrysanthemum flowers.
Cythis compound: Another synthetic pyrethroid with similar insecticidal properties but different isomeric composition and slightly different toxicity profile.
Deltamethrin: Known for its high potency and effectiveness against a broad range of pests.
This compound’s uniqueness lies in its balance of effectiveness, stability, and relatively low toxicity to humans and animals .
Biological Activity
Permethrin is a synthetic pyrethroid insecticide widely used for pest control in agriculture and public health. Its biological activity encompasses a range of effects on various organisms, including insects, plants, and soil microorganisms. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.
This compound is characterized by its ability to disrupt the nervous system of insects by binding to sodium channels, leading to paralysis and death. Its chemical structure is crucial for its potency, with the cis:trans ratio influencing its efficacy against different pests. The compound exhibits a high level of stability in the environment, which contributes to its widespread use but also raises concerns about ecological impact.
Effects on Soil Microorganisms
Research indicates that this compound significantly influences soil microbial communities. A study demonstrated that this compound application increased the abundance of organotrophic bacteria while decreasing fungal populations. The following table summarizes the effects observed in soil treated with varying concentrations of this compound:
Concentration (mg/kg) | Organotrophic Bacteria (%) | Actinomycetes (%) | Fungi (%) |
---|---|---|---|
10 | 37 | 5 | 30 |
20 | Not reported | Not reported | 35 |
40 | 58 | 65 | Decreased |
The increase in organotrophic bacteria and actinomycetes suggests that this compound can stimulate certain microbial populations while inhibiting others, particularly fungi .
Impact on Soil Enzyme Activity
This compound's effect on soil enzyme activity has been documented extensively. A study found that while some enzymes showed increased activity at lower concentrations, higher doses (40 mg/kg) led to a significant reduction in enzyme function. The following table illustrates the impact on specific enzymes:
Enzyme | Activity at 20 mg/kg (U/g) | Activity at 40 mg/kg (U/g) |
---|---|---|
Alkaline Phosphatase | Increased | Decreased |
Acid Phosphatase | Decreased | Decreased |
Urease | Increased | Decreased |
These findings indicate that this compound can have both stimulatory and inhibitory effects on soil biochemical processes depending on concentration .
Effects on Plant Growth
This compound's interaction with plants has also been studied, particularly its effects on crops like Zea mays (corn). The application of this compound did not significantly hinder plant growth or greenness index, suggesting that while it affects soil microorganisms and enzymes, it may not directly harm plant development at moderate concentrations .
Case Study 1: Agricultural Application
In a controlled agricultural setting, this compound was applied to maize fields at varying concentrations. Results revealed an increase in beneficial microbial populations but a notable decrease in fungal diversity. This shift could potentially affect soil health and crop yield over time.
Case Study 2: Environmental Monitoring
A study monitoring this compound residues in agricultural runoff showed that while immediate impacts on aquatic life were observed, long-term ecological assessments indicated recovery of affected species once concentrations fell below toxic levels.
Properties
IUPAC Name |
(3-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLPVAHGXHCWKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21Cl2H20O3, C21H20Cl2O3 | |
Record name | PERMETHRIN | |
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DSSTOX Substance ID |
DTXSID8022292 | |
Record name | Permethrin | |
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Molecular Weight |
391.3 g/mol | |
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Physical Description |
Permethrin is a pale brown liquid. Relatively water insoluble. Used as an insecticide., Colorless to pale yellow solid or liquid; [Merck Index] Yellow-brown to brown viscous liquid or solid; [ICSC] Solid; mp = 34 deg C; [MSDSonline], Solid, YELLOW-BROWN-TO-BROWN VISCOUS LIQUID OR CRYSTALS. | |
Record name | PERMETHRIN | |
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Record name | Permethrin | |
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Record name | Permethrin | |
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Boiling Point |
>290 °C at 760 mm Hg, BP: 200 °C at 0.1 mm Hg | |
Record name | Permethrin | |
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Solubility |
In water, 0.0111 mg/L at 20 °C, pH 7.0-9.3 (OECD Method 105), In water, 6.00X10-3 mg/L (pH 7, 20 °C); cis-isomers 0.20 mg/L (25 °C); trans-isomers 0.13 mg/L (25 °C), In xylene and hexane >1000, methanol 258 (all in g/kg at 25 °C), Soluble in most organic solvents except ethylene glycol. Soluble in acetone, ethanol, ether, and xylene, In water, 6.00X10-3 mg/ml @ 20 °C., 6.91e-05 g/L, Solubility in water: none | |
Record name | Permethrin | |
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Record name | Permethrin | |
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Density |
1.19 - 1.27 at 20 °C, Relative density (water = 1): 1.2 | |
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Vapor Pressure |
0.00000002 [mmHg], Vapor pressure: cis-isomers 2.9X10-3 mPa at 25 °C, trans-isomers 9.2X10-4 Pa at 25 °C, 5.18X10-8 mm Hg at 25 °C (OECD Method 104), Vapor pressure, Pa at 20 °C: | |
Record name | Permethrin | |
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Mechanism of Action |
Permethrin acts on the nerve cell membrane to disrupt the sodium channel current by which the polarization of the membrane is regulated. Delayed repolarization and paralysis of the pests are the consequences of this disturbance., Permethrin is pediculocidal by disrupting in sodium channel current in the louse's nerve cell membrane; this action causes delayed polarization of the membrane and paralysis of the insect., Like natural pyrethrins, permethrin acts as a neurotoxin by depolarizing nerve cell membranes of parasites. The drug disrupts the sodium channel current by which membrane repolarization is regulated. Delayed repolarization results in paralysis of the nerves in the exoskeletal respiratory muscles of the parasite leading to death., The synthetic pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (e.g., permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Synthetic pyrethroids/, Trans- and cis-permethrin were irradiated in sunlight and at gamma>290 nm in hexane, methanol, water and water acetone. Isomerization and ester cleavage occurred primarily. Observed products included monochloropermethrin and the monochlorovinyl acid from cleavage, 3-phenoxybenzyl 3,3-dimethylacrylate, 3-phenoxybenzaldehyde, 3-phenoxybenzoic acid, benzyl alcohol, benzaldehyde, 3-hydroxybenzyl alcohol, benzoic acid, 3-hydroxybenzoic acid, and 3-phenoxybenzyl alcohol., For more Mechanism of Action (Complete) data for PERMETHRIN (10 total), please visit the HSDB record page. | |
Record name | Permethrin | |
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Color/Form |
Colorless crystals to a viscous liquid; Color, white to pale yellow, Pure permethrin cis-isomer forms colorless crystals at room temperature but a mixture of cis and trans isomers normally occurs as a liquid, with its appearance depending on the ratio of isomers. Pure permethrin (40:60) is a colorless, viscous liquid, whereas the technical compound is a yellow to yellow-brown viscous liquid. | |
CAS No. |
52645-53-1, 52341-32-9, 52341-33-0, 93389-07-2 | |
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Melting Point |
<20 °C (OECD Method 102), MP: cis-isomers, 63-65 °C; trans-isomers, 44-47 °C, 34 °C, 34-39 °C | |
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URL | https://www.drugbank.ca/drugs/DB04930 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PERMETHRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6790 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Permethrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015604 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PERMETHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0312 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.